

Synthesis of Dibenzylideneacetone via Claisen-Schmidt Condensation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

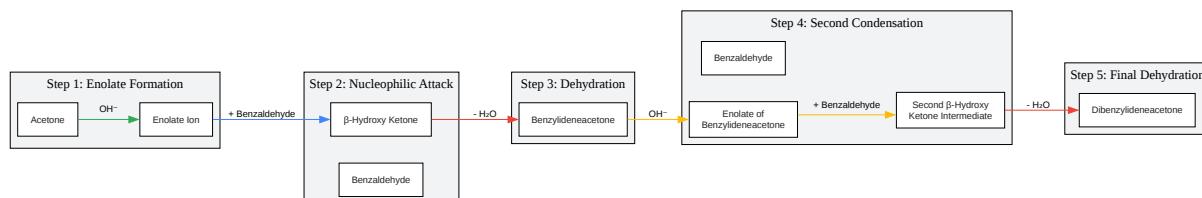
Compound of Interest

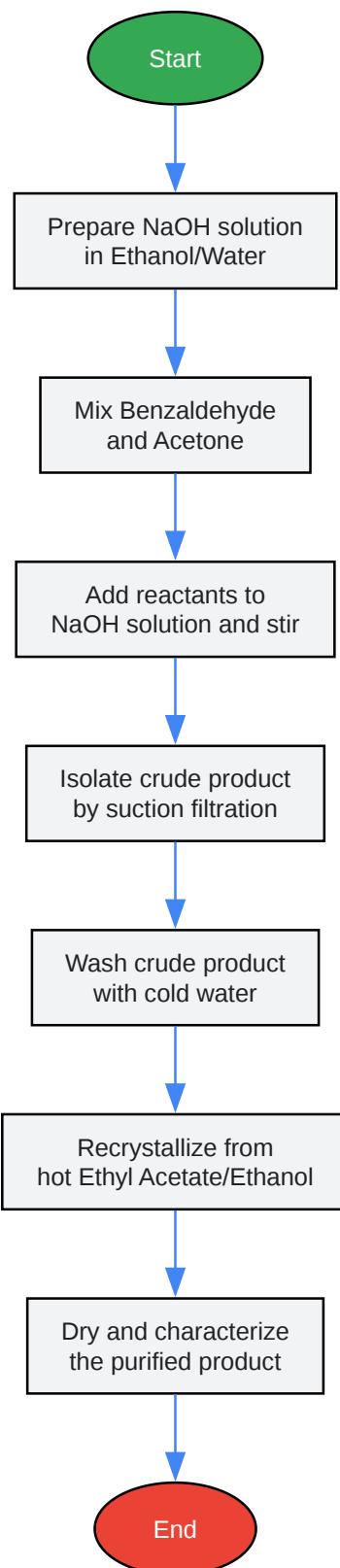
Compound Name: *trans,trans*-Dibenzylideneacetone

Cat. No.: B150790

[Get Quote](#)

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, mechanism, and characterization of dibenzylideneacetone through the Claisen-Schmidt condensation.


The synthesis of dibenzylideneacetone (DBA), a valuable ligand in organometallic chemistry and a component in sunscreens, is a classic example of a crossed aldol condensation known as the Claisen-Schmidt condensation.^{[1][2][3]} This reaction involves the base-catalyzed condensation of an aldehyde, in this case, benzaldehyde, with a ketone, acetone.^{[4][5]} A key feature of this reaction is that benzaldehyde lacks α -hydrogens, preventing it from undergoing self-condensation.^[6] Acetone, possessing enolizable α -hydrogens, acts as the nucleophile.^[2] The reaction proceeds in a two-fold manner, with one mole of acetone reacting with two moles of benzaldehyde to form the final conjugated product.^{[7][8]}


Reaction Mechanism

The Claisen-Schmidt condensation for the synthesis of dibenzylideneacetone proceeds through a series of well-defined steps:

- Enolate Formation: The reaction is initiated by the deprotonation of an α -hydrogen from acetone by a base, typically sodium hydroxide, to form a resonance-stabilized enolate ion.^{[2][9]}
- Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of a benzaldehyde molecule, leading to the formation of a β -hydroxy ketone intermediate.^{[9][10]}

- Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield benzylideneacetone, an α,β -unsaturated ketone. The driving force for this step is the formation of a stable conjugated system.[8]
- Second Condensation: The resulting benzylideneacetone still possesses acidic α -hydrogens on the methyl group, allowing for the formation of a new enolate. This enolate then attacks a second molecule of benzaldehyde.
- Final Dehydration: A subsequent dehydration step yields the final product, dibenzylideneacetone.[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Review of dibenzalacetone synthesis and its biological activities. [wisdomlib.org]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. Synthesis of Dibenzalacetone – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Solved Synthesis and characterization of dibenzalacetone | Chegg.com [chegg.com]
- 6. benchchem.com [benchchem.com]
- 7. studylib.net [studylib.net]
- 8. community.wvu.edu [community.wvu.edu]
- 9. magritek.com [magritek.com]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [Synthesis of Dibenzylideneacetone via Claisen-Schmidt Condensation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150790#synthesis-of-dibenzylideneacetone-via-claisen-schmidt-condensation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com